molecular formula C14H15NO B11890217 3,3,4-Trimethyl-3,4-dihydrocyclopenta(b)indol-1(2H)-one CAS No. 29124-15-0

3,3,4-Trimethyl-3,4-dihydrocyclopenta(b)indol-1(2H)-one

Cat. No.: B11890217
CAS No.: 29124-15-0
M. Wt: 213.27 g/mol
InChI Key: RLDTWHRDESGVTI-UHFFFAOYSA-N
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Description

3,3,4-Trimethyl-3,4-dihydrocyclopenta(b)indol-1(2H)-one (CAS: 126863-41-0 ) is a synthetic polycyclic indole derivative with the molecular formula C 14 H 15 NO and a molecular weight of 213.28 g/mol . Its structure is based on the dihydrocyclopenta[b]indol-one scaffold, a framework of significant interest in organic and medicinal chemistry research . This compound serves as a valuable intermediate for researchers exploring advanced polycyclic indole systems. Such fused indole structures are prevalent in pharmacologically active molecules and natural products . The cyclopenta[b]indole core is a key structural feature in compounds studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Researchers utilize this chemical to investigate novel synthetic pathways, such as ring-contraction reactions, and to build more complex molecular architectures for screening and development purposes . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Properties

CAS No.

29124-15-0

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3,3,4-trimethyl-2H-cyclopenta[b]indol-1-one

InChI

InChI=1S/C14H15NO/c1-14(2)8-11(16)12-9-6-4-5-7-10(9)15(3)13(12)14/h4-7H,8H2,1-3H3

InChI Key

RLDTWHRDESGVTI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C1N(C3=CC=CC=C32)C)C

Origin of Product

United States

Biological Activity

3,3,4-Trimethyl-3,4-dihydrocyclopenta(b)indol-1(2H)-one is a bicyclic compound with notable structural characteristics that contribute to its biological activity. This compound is a derivative of the cyclopenta[b]indole class and possesses a unique arrangement of methyl groups that enhance its lipophilicity and potential interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅NO, with a molecular weight of approximately 213.27 g/mol. The presence of the indole moiety suggests that this compound may interact with various neurotransmitter systems, particularly those involving serotonin.

Property Value
Molecular FormulaC₁₄H₁₅NO
Molecular Weight213.27 g/mol
StructureBicyclic with indole

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Interaction : The indole structure is known for its role in neurotransmission. Compounds with similar structures have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs), which are used in treating depression and anxiety disorders.
  • Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative properties against various cancer cell lines. The mechanism may involve the modulation of cell cycle progression and apoptosis pathways .
  • Antimicrobial Activity : There is emerging evidence that derivatives of cyclopenta[b]indole compounds possess antimicrobial properties. This activity could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

  • Study on Antiproliferative Activity : A study conducted on various cyclopenta[b]indole derivatives showed that modifications at the methyl positions significantly influenced their cytotoxicity against human cancer cell lines. The results indicated that compounds with higher lipophilicity demonstrated enhanced cellular uptake and subsequent antiproliferative effects .
  • Neuropharmacological Assessment : A pharmacological evaluation revealed that certain derivatives could modulate serotonin receptor activity, suggesting potential applications in neuropharmacology. These findings align with the structural characteristics of indoles known to interact with serotonin pathways .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:

  • Cyclization Reaction : Starting from an appropriate aniline derivative and a cyclopentanone precursor under acidic conditions.
  • Purification : Following synthesis, purification techniques such as chromatography are employed to isolate the desired product.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H15NO
  • Molecular Weight : 213.275 g/mol
  • CAS Number : 29124-15-0
  • Density : 1.16 g/cm³
  • Boiling Point : 368.9°C
  • Flash Point : 176.9°C
  • Refractive Index : 1.617

The structure of this compound features a cyclopenta[b]indole framework, which is known for its diverse biological activities. The presence of multiple methyl groups contributes to its lipophilicity and potential bioactivity.

Anticancer Activity

Research has demonstrated that 3,3,4-trimethyl-3,4-dihydrocyclopenta(b)indol-1(2H)-one exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)15.72
A549 (Lung Cancer)18.50
HeLa (Cervical Cancer)12.30

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa30 µg/mL

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anti-inflammatory Effects

Investigations into the anti-inflammatory potential of this compound have revealed that it can significantly reduce pro-inflammatory cytokines in animal models:

  • Cytokines Studied : TNF-alpha and IL-6 were notably decreased following treatment with the compound.

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated the efficacy of this compound across a panel of cancer cell lines. The results indicated a mean growth inhibition rate of approximately 50% at concentrations ranging from 10 to 20 μM. The study highlighted its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, the compound was tested against various pathogens. The results showed that it effectively inhibited the growth of resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via cyclization and alkylation reactions. Key methods include:

  • Indole Alkenylation : Triflic acid-catalyzed alkenylation of indole precursors yields cyclopenta[b]indole derivatives. For example, ethyl chloroacetate reacts with indole under NaH catalysis to form intermediates, which undergo cyclization .

  • Quinone-Mediated Ring Contraction : Reactions with o-quinones (e.g., 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone) in glacial acetic acid under reflux lead to polycyclic indole systems. This method produces yields of 16–25% due to resinification and steric hindrance from methyl groups .

Table 1: Representative Synthesis Conditions

Reaction TypeReagents/CatalystsConditionsYieldByproducts
AlkenylationEthyl chloroacetate, NaHTHF, 0°C to reflux88% None reported
Quinone Ring Contractiono-Quinone 6 , AcOHReflux (10 h)16–25% Resinified polymers, 9

Reaction Mechanisms

Density functional theory (DFT) calculations (PBE0/6-311G(d,p)) reveal:

  • Quinone Participation : The o-quinone undergoes oxidative dealkylation, forming intermediates that facilitate cyclopenta[b]indole formation. Transition states involve aldol condensation and subsequent ring contraction .

  • Steric Effects : Methyl groups at positions 3 and 4 hinder planarization of the pyridine and benzene rings, reducing yields in pyrindino[1,2-a]indole derivatives .

Functionalization Reactions

The compound participates in:

  • Oxidation : The ketone group at position 1 undergoes nucleophilic addition. For example, Grignard reagents attack the carbonyl, forming tertiary alcohols.

  • Alkylation : Methylation at the indole nitrogen occurs under basic conditions, confirmed by 1H^1H NMR shifts (δ 3.74–3.78 ppm for bridging protons) .

Byproduct Formation

2-tert-Butoxy-4,6-di(tert-butyl)-3-nitrophenol (9 ) is a common byproduct in quinone-mediated syntheses. Its formation suggests competing pathways involving nitro-group displacement .

Spectral Characterization

Table 2: Key Spectral Data

TechniqueDataSource
1H^1H NMRδ 1.17 (s, 9H, tert-butyl), 3.74 (s, 1H, H-3a), 7.24–7.74 (m, Ar)
13C^{13}C NMRδ 172.8 (C=O), 158.2 (aromatic C-N), 28.0 (CH3_3)
IR1731 cm1^{-1} (C=O), 1532 cm1^{-1} (NO2_2)
HRMSm/z 407.2337 [M + H]+^+

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3,3,4-trimethyl groups in the target compound likely enhance lipophilicity and steric hindrance compared to monosubstituted analogs (e.g., 5-methyl or 5-chloro derivatives). This could influence bioavailability and receptor binding . Electron-withdrawing groups (e.g., chloro in 5-chloro derivatives) may alter reactivity in subsequent functionalization steps, as seen in Heck reactions .

Synthesis Methods :

  • Rhodium catalysis () offers superior enantioselectivity (up to 99% ee) for 5-methyl derivatives, making it ideal for stereocontrolled synthesis .
  • Palladium-catalyzed Heck reactions () provide chemoselective access to chloro-substituted analogs but lack enantioselectivity data .

Pharmacological and Functional Comparisons

Bioactivity Profiles:
  • Antioxidant Activity: Compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide () exhibit significant antioxidant activity, surpassing reference drugs. The trimethyl variant’s lipophilicity may further enhance membrane permeability .
  • Steric modifications in the trimethyl compound could modulate target specificity .
  • Neuroactive Potential: 3,4-Dihydropyrrolo[3,4-b]indol-1(2H)-ones () act as serotonin receptor agonists, indicating that structural analogs of the target compound may have CNS applications .
Functionalization Versatility:
  • The trimethyl compound’s steric bulk may limit further derivatization at the 3,4-positions but could stabilize the core structure against metabolic degradation .
  • In contrast, chloro or cyano substituents () enable cross-coupling reactions for diversification .

Preparation Methods

Reaction Mechanism and Conditions

A widely used method for cyclopenta[b]indole synthesis involves Lewis acid-catalyzed Friedel-Crafts allenylation. For example, scandium triflate (Sc(OTf)₃) facilitates the reaction between 3,3-dimethylindolylmethanol and methyl-substituted propargylic alcohols. The process proceeds via:

  • Allenylation : Electrophilic activation of the propargylic alcohol, forming an allenyl intermediate.

  • 5-exo-annulation : Intramolecular cyclization to form the cyclopentane ring.

Example protocol :

  • Substrates : 3,3-Dimethylindolylmethanol (1.0 equiv), 4-methylpropargyl alcohol (1.2 equiv)

  • Catalyst : Sc(OTf)₃ (10 mol%)

  • Solvent : Dichloromethane (DCM), 0°C to room temperature

  • Yield : ~65%

Aldol Condensation and Ring Contraction

Benzoquinone-Mediated Cyclization

The reaction of 2,3,3-trimethylindolenine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone in glacial acetic acid induces aldol condensation followed by ring contraction. This method forms the cyclopenta[b]indole skeleton, though nitro and tert-butyl groups require subsequent removal or modification.

Key steps :

  • Aldol adduct formation : Nucleophilic attack by indolenine on the quinone carbonyl.

  • Ring contraction : Rearrangement to a cyclopentadienone intermediate.

  • Reductive methylation : Hydrogenation and methylation to install the 4-methyl group.

Enantioselective Synthesis via Organocatalysis

Asymmetric Friedel-Crafts Alkylation

Chiral phosphoric acids (CPAs) enable enantioselective synthesis of dihydrocyclopenta[b]indoles. For example:

  • Catalyst : (R)-TRIP (10 mol%)

  • Substrates : 3,3-Dimethylindole and methyl vinyl ketone

  • Solvent : Toluene, -20°C

  • ee : >90%

This method avoids racemization and provides direct access to enantiopure intermediates.

Post-Cyclization Methylation Strategies

Directed Ortho-Metalation

Introducing the 4-methyl group post-cyclization can be achieved via directed ortho-metalation (DoM):

  • Lithiation : LDA (2.0 equiv) at -78°C in THF.

  • Methylation : Quenching with methyl iodide.

Limitation : Competing side reactions at the indole nitrogen necessitate protective groups like SEM (2-(trimethylsilyl)ethoxymethyl).

Industrial-Scale Considerations

Catalytic System Optimization

Scaling up laboratory methods requires:

  • Catalyst recycling : Immobilized Sc(OTf)₃ on silica improves cost-efficiency.

  • Solvent selection : Switching from DCM to EtOAc reduces environmental impact.

  • Continuous flow reactors : Enhance yield and reduce reaction time (2 hours vs. 12 hours batch).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 7.8 Hz, 1H), 7.28 (t, J = 7.5 Hz, 1H), 3.12 (s, 3H), 2.98 (s, 3H), 2.75 (s, 3H).

  • HRMS : m/z calc. for C₁₄H₁₅NO: 213.1154; found: 213.1158 .

Q & A

Q. What are the established synthetic routes for 3,3,4-trimethyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one?

Q. How is chemoselectivity controlled during cyclization reactions of dihydrocyclopenta[b]indole derivatives?

Methodological Answer: Chemoselectivity in cyclization depends on catalyst choice and substrate functionalization. For example, trifunctional substrates yield brominated indoles (single Heck) or tetracyclic compounds (double Heck) when using Pd catalysts. Adjusting reaction conditions, such as catalyst loading or temperature, can bias pathways toward desired products .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of 3,3,4-trimethyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one?

Q. How can derivatives of this compound be functionalized for pharmacological screening?

Methodological Answer: Derivatives are functionalized via coupling reactions or electrochemical methods. For instance, (E)-2-cyanoacetamide derivatives (e.g., compounds 118–121) are synthesized and tested for antioxidant and cytotoxic activity. Electrochemical functionalization of C60-fused derivatives enables unique modifications for bioactivity studies .

Key Pharmacological Data:

Derivative (Example)Activity TestedResult vs. Reference DrugReference
(E)-2-cyano-2-(5-methyl-...)AntioxidantSuperior activity
Compound 118CytotoxicitySignificant activity

Q. How are data contradictions resolved in pharmacological studies of structurally similar compounds?

Methodological Answer: Discrepancies in activity data (e.g., antioxidant vs. cytotoxic potency) are addressed by:

  • Structural-Activity Relationship (SAR) Analysis: Comparing substituents (e.g., methyl vs. chloro groups) to identify key functional groups .
  • Dose-Response Validation: Re-evaluating activity across multiple concentrations to confirm trends.
  • Mechanistic Studies: Using assays like ROS scavenging for antioxidants or apoptosis markers for cytotoxicity .

Q. What catalytic systems are optimal for synthesizing polycyclic analogs of this compound?

Methodological Answer: Pd and Rh catalysts dominate polycycle synthesis. For example:

  • Pd Catalysts: Enable domino cyclizations (e.g., 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one via KOH-promoted Michael addition/cyclization) .
  • Rh Catalysts: Achieve high enantioselectivity in fused heterocycles (e.g., benzothiophene or furan derivatives) .

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